The synthesis of Super-TDU 1-31 involves a series of chemical reactions designed to construct its complex molecular structure. While specific synthesis protocols are proprietary and not fully disclosed in public literature, general methods for synthesizing similar compounds typically include:
Technical details regarding the exact reagents and conditions used in the synthesis of Super-TDU 1-31 may be found in patent filings or proprietary research documents .
Super-TDU 1-31 possesses a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with the YAP-TEAD complex. The specific molecular formula and structural data are critical for understanding its mechanism of action and pharmacological properties.
Data regarding precise bond lengths, angles, and stereochemistry would typically be derived from X-ray crystallography studies or computational modeling techniques.
Super-TDU 1-31 exhibits specific chemical reactivity that allows it to inhibit the YAP-TEAD interaction. The primary reaction involves:
Technical details about the kinetics of this reaction can be assessed through assays measuring the inhibitory concentration (IC50) values, which indicate the potency of Super-TDU 1-31 as an inhibitor .
The mechanism by which Super-TDU 1-31 exerts its anti-tumor effects involves several key processes:
The physical and chemical properties of Super-TDU 1-31 can significantly influence its behavior in biological systems:
Relevant data regarding these properties may be available from chemical databases or specific product information sheets provided by manufacturers such as MedChemExpress .
Super-TDU 1-31 has promising applications primarily within the field of cancer research:
Super-TDU 1-31 is a 31-amino acid peptide (Sequence: SVDDHFAKSLGDTWLQIGGSGNPKTANVPQT) that functions as a competitive inhibitor of the YAP-TEAD transcriptional complex. Its molecular weight is 3,241.48 Da (C₁₄₁H₂₁₈N₄₀O₄₈) in freebase form and 3,355.50 Da (C₁₄₁H₂₁₈N₄₀O₄₈·C₂HF₃O₂) in trifluoroacetate salt form [2] [3]. The N-terminal domain (residues 1-10) mimics the Ω-loop of YAP, binding directly to TEAD’s palmitate pocket through electrostatic and hydrophobic interactions. This disrupts the native YAP-TEAD interface by sterically blocking YAP’s binding site on TEAD transcription factors [4] [7].
Functional studies demonstrate that 50 nM Super-TDU 1-31 reduces YAP-TEAD transcriptional activity by >70% in hepatocellular carcinoma (HCC) cell lines (Huh-7, LM3), quantified via luciferase reporter assays [1] [2]. The inhibition prevents TEAD-mediated transcription of proliferative genes, directly linking structural disruption to antitumor effects.
Table 1: Structural and Functional Parameters of Super-TDU 1-31
Parameter | Value | Experimental Method |
---|---|---|
Molecular Weight (Freebase) | 3,241.48 Da | Mass spectrometry |
Amino Acid Sequence | SVDDHFAKSLGDTWLQIGGSGNPKTANVPQT | Peptide synthesis verification |
YAP-TEAD IC₅₀ | <50 nM | Cell viability assays |
Target Binding Site | TEAD palmitate pocket | Co-immunoprecipitation |
The Hippo tumor-suppressor pathway regulates organ size and tissue homeostasis through kinase cascades. Core components include MST1/2, LATS1/2, and MOB1, which phosphorylate YAP/TAZ to promote cytoplasmic retention and degradation. ACTN1 (α-actinin-1) inhibits Hippo signaling by disrupting MOB1-LATS1 interactions, leading to YAP dephosphorylation and nuclear translocation [1].
Super-TDU 1-31 reactivates Hippo signaling by counteracting ACTN1-mediated suppression. In HCC xenograft models, Super-TDU 1-31 treatment:
Table 2: Effects of Super-TDU 1-31 on Hippo Pathway Components
Hippo Pathway Component | Change After Super-TDU 1-31 Treatment | Functional Consequence |
---|---|---|
LATS1 phosphorylation | ↑ 3.5-fold | Activation of kinase function |
YAP nuclear localization | ↓ 62% | Loss of transcriptional activity |
MOB1-LATS1 interaction | ↑ 2.8-fold | Enhanced inhibitory complex |
TAZ protein degradation | ↑ 40% | Reduced oncogenic signaling |
ACTN1 promotes tumor growth by competitively binding MOB1, preventing MOB1-LATS1 complex formation. This reduces LATS1-mediated YAP phosphorylation. Super-TDU 1-31 indirectly mitigates this disruption by sequestering YAP, which:
Co-immunoprecipitation assays confirm that Super-TDU 1-31 treatment increases MOB1-LATS1 binding by 2.8-fold in ACTN1-overexpressing HCC cells. Consequently, YAP phosphorylation rises by 80%, reversing ACTN1’s oncogenic effects [1].
YAP-TEAD complexes drive tumor progression by activating proliferative genes, including:
Super-TDU 1-31 suppresses these targets via direct YAP-TEAD inhibition. In gastric cancer models, 50 nM Super-TDU 1-31 reduces:
Quantitative PCR analyses in HCC tissues show concordant downregulation of CTGF and CYR61 (>60% reduction) after Super-TDU 1-31 exposure, directly linking YAP-TEAD disruption to antineoplastic activity [1] [7].
Table 3: Transcriptional Targets of Super-TDU 1-31 in Cancer Models
Target Gene | Biological Function | Reduction by Super-TDU 1-31 | Cancer Type Tested |
---|---|---|---|
CTGF | Stromal proliferation, angiogenesis | 68% ↓ | Gastric cancer, HCC |
CYR61 | Extracellular matrix remodeling | 72% ↓ | HCC, colorectal cancer |
CDX2 | Intestinal differentiation marker | 55% ↓ | Colorectal cancer |
ANKRD1 | Cardiac development regulator | 61% ↓ | Hepatocellular carcinoma |
Table 4: Compound Identifiers for Super-TDU 1-31
Identifier Type | Designation |
---|---|
Chemical Name | Super-TDU (1-31) |
Synonyms | YAP-TEAD inhibitor peptide (1-31) |
CAS Registry | Not available |
Molecular Formula | C₁₄₁H₂₁₈N₄₀O₄₈ (freebase) |
IUPAC Name | L-Seryl-L-valyl-L-α-aspartyl...* |
PubChem CID | Not assigned |
Research Codes | HY-P1728 (freebase); HY-P1728A (TFA) |
*Full IUPAC name truncated due to peptide complexity; refer to sequence for full residue details [2] [3].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: